![molecular formula C12H13F2NOS B2944490 1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane CAS No. 2097888-80-5](/img/structure/B2944490.png)
1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane
Overview
Description
1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane is a spirocyclic compound featuring a unique bicyclic structure with a 6-azaspiro[2.5]octane core. The molecule is substituted at the 6-position with a thiophene-3-carbonyl group and contains two fluorine atoms at the 1,1-positions of the spiro ring. This structural motif combines rigidity from the spiro system with the electronic diversity of the thiophene moiety, making it a candidate for exploration in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane can be achieved through several synthetic routes. One common method involves the use of ring-forming multicomponent reactions, which are efficient for producing thiophene derivatives . Another approach is the de novo ring synthesis of thiophenes from precursors that do not contain a thiophene ring . These methods often involve the use of reagents such as tetraphosphorus decasulfide, bis(trimethylsilyl)sulfide, and Lawesson’s reagent .
Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiophene ring, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution typically results in 2-substituted thiophene derivatives due to the favorable conjugation in the intermediate cation .
Scientific Research Applications
1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane has several scientific research applications:
Mechanism of Action
The mechanism by which 1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane exerts its effects involves its interaction with molecular targets such as enzymes. The difluoromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes, leading to irreversible inhibition . This mechanism is similar to that of other gem-difluoroalkenes, which are known to inhibit specific enzymes by mimicking the reactivity of carbonyl groups .
Comparison with Similar Compounds
Structural Analogues
2.1.1 Base Structure: 1,1-Difluoro-6-azaspiro[2.5]octane
- CAS No.: 144230-47-7
- Molecular Formula : C₇H₁₁F₂N
- Molecular Weight : 147.17 g/mol
- Key Properties : Boiling point = 172.6°C, Density = 1.2 g/cm³, LogP = 0.40 .
- Role: The unsubstituted spiro core serves as a foundational scaffold. Fluorination at the 1,1-positions enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .
2.1.2 1,1-Difluoro-6-azaspiro[2.5]octane Hydrochloride
- CAS No.: 1263132-31-5
- Similarity Score : 0.88 (vs. target compound)
- Key Differences : The hydrochloride salt improves aqueous solubility, making it more suitable for biological assays. However, the absence of the thiophene-3-carbonyl group limits π-π stacking interactions compared to the target compound.
2.1.3 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one
- CAS No.: 2097863-59-5
- Molecular Weight : 355.4 g/mol
- This contrasts with the thiophene-3-carbonyl group, which offers a balance of aromaticity and moderate steric bulk .
2.1.4 6-((3-Chloro-4-methylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane
- CAS No.: 2177061-14-0
- Molecular Weight : 335.8 g/mol
- Key Differences : The sulfonyl group introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity. The chlorine atom further modulates electronic properties, distinguishing it from the electron-rich thiophene moiety in the target compound .
2.1.5 1,1-Difluoro-6-[4-(morpholine-4-sulfonyl)benzoyl]-6-azaspiro[2.5]octane
- CAS No.: 2097861-31-7
- Molecular Weight : 400.4 g/mol
- Key Differences : The morpholine-sulfonyl-benzoyl substituent adds significant polarity and hydrogen-bonding capacity, likely improving solubility but reducing membrane permeability compared to the thiophene-based target compound .
Physicochemical and Pharmacokinetic Properties
Compound | Molecular Weight (g/mol) | LogP | Key Functional Groups | Potential Applications |
---|---|---|---|---|
Target Compound | ~320–340 (estimated) | ~1.5 | Thiophene-3-carbonyl | Enzyme inhibition, material science |
1,1-Difluoro-6-azaspiro[2.5]octane | 147.17 | 0.40 | None | Scaffold for derivatization |
6-((3-Chloro-4-methylphenyl)sulfonyl) | 335.8 | ~2.0 | Sulfonyl, Chlorine | Antimicrobial agents |
Morpholine-sulfonyl-benzoyl derivative | 400.4 | ~0.8 | Morpholine, Sulfonyl | Solubility-driven drug design |
- Thiophene-3-carbonyl vs. Sulfonyl Groups: The thiophene moiety in the target compound offers aromatic π-system interactions, which are critical for binding to hydrophobic enzyme pockets.
- Fluorination Impact : Fluorine atoms in all analogs enhance metabolic stability by resisting oxidative degradation. However, excessive fluorination (e.g., in ) may reduce solubility.
Biological Activity
1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane (CAS Number: 2097888-80-5) is a novel compound characterized by its unique spirocyclic structure, which includes a thiophene ring and difluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.
The molecular formula of this compound is CHFNOS, with a molecular weight of 257.30 g/mol. Its structure is significant for its potential interactions with biological targets, particularly in the context of drug development and materials science .
The primary mechanism of action for this compound involves the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the citric acid cycle and electron transport chain. The inhibition leads to:
- Disruption of the Citric Acid Cycle : Blockage of the conversion from succinate to fumarate results in a buildup of succinate, which can disrupt metabolic balance.
- Impact on ATP Production : As SDH is part of complex II in the electron transport chain, its inhibition decreases ATP production and increases reactive oxygen species (ROS) generation .
Enzyme Inhibition
Research indicates that this compound exhibits potent inhibitory effects on SDH. This activity suggests potential applications in treating diseases where SDH plays a critical role, such as certain cancers and metabolic disorders.
Cytotoxicity and Selectivity
Initial studies have shown that this compound possesses relatively low cytotoxicity, making it an attractive candidate for further development as a therapeutic agent. Its selectivity towards specific biological targets may enhance its therapeutic profile compared to existing drugs .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively reduces cell viability in various cancer cell lines by inducing apoptosis and inhibiting proliferation. The compound's effects were assessed through:
- Cell Viability Assays : Utilizing MTT or similar assays to quantify cell death.
- Mechanistic Studies : Investigating pathways involved in apoptosis induction and metabolic disruption.
Study Type | Findings |
---|---|
Cell Viability Assays | Significant reduction in viability at IC50 concentrations. |
Mechanistic Studies | Induction of apoptosis via ROS accumulation and metabolic disruption. |
Animal Models
Preclinical studies involving animal models are underway to assess the efficacy and safety profile of this compound in vivo. Early results indicate promising outcomes in models of metabolic disorders .
Applications in Medicinal Chemistry
Given its unique structure and biological activity, this compound is being explored for:
- Drug Development : Potential as a lead compound for new therapies targeting metabolic diseases or cancers.
- Biochemical Research : As a tool for studying enzyme inhibition and metabolic pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,1-difluoro-6-azaspiro[2.5]octane derivatives, and how can reaction yields be optimized?
- Methodological Answer : Synthesis often involves multi-step protocols, including spirocyclic ring formation via cyclopropanation followed by functionalization. For example, 6-azaspiro[2.5]octane derivatives are synthesized using methods like nucleophilic substitution with fluorinating agents (e.g., DAST) to introduce difluoro groups. Optimization strategies include adjusting reaction temperatures (e.g., −78°C for fluorination) and using coupling reagents like EDCI/HOBt for amidation. Yields can be improved by optimizing stoichiometry (e.g., 1.2 equivalents of thiophene-3-carbonyl chloride) and purification via column chromatography (SiO₂, hexane/EtOAc gradients) .
Q. How does the introduction of the thiophene-3-carbonyl group affect the compound’s physicochemical properties?
- Methodological Answer : The thiophene-3-carbonyl moiety enhances π-π stacking interactions and alters lipophilicity, as evidenced by logP calculations (e.g., logP increases by ~1.5 units compared to non-aromatic analogs). Stability studies under acidic/basic conditions (e.g., pH 2–12 buffers at 37°C for 24 hours) show improved hydrolytic resistance compared to aliphatic carbonyl analogs. Characterization via HPLC (C18 column, acetonitrile/water mobile phase) and DSC (melting point ~150–160°C) confirms these properties .
Q. What analytical techniques are recommended for characterizing the stereochemistry of spirocyclic compounds?
- Methodological Answer : X-ray crystallography is definitive for resolving spirocyclic stereochemistry (e.g., confirming cyclopropane ring geometry). For dynamic analysis, use NOESY NMR to identify spatial proximities (e.g., between thiophene protons and spirocyclic methylene groups). Chiral HPLC (Chiralpak AD-H column, heptane/ethanol) can separate enantiomers, with retention times correlated to computational models (DFT-optimized structures) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing fluorinated azaspiro compounds?
- Methodological Answer : Discrepancies in ¹⁹F NMR chemical shifts (e.g., δ −120 ppm vs. −115 ppm) may arise from conformational flexibility. Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 80°C to observe dynamic effects. Cross-validate with LC-MS to rule out impurities. For ambiguous NOE correlations, use DFT calculations (B3LYP/6-31G*) to model preferred conformers .
Q. What computational models are suitable for predicting the biological activity of fluorinated spirocyclic compounds?
- Methodological Answer : Molecular docking (AutoDock Vina) against targets like the EP4 receptor (PDB ID: 6TA) can predict binding modes. QSAR models trained on fluorinated spirocyclic datasets (e.g., IC₅₀ values for related compounds) highlight key descriptors like polar surface area (PSA) and H-bond acceptors. MD simulations (AMBER, 100 ns) assess stability of ligand-receptor complexes .
Q. What strategies mitigate low yields in coupling reactions involving thiophene carbonyl groups?
- Methodological Answer : Low yields in amidation (e.g., 48% in initial attempts) may stem from steric hindrance. Use microwave-assisted synthesis (100°C, 30 minutes) to accelerate kinetics. Alternatively, employ Schlenk techniques to exclude moisture. Catalyst screening (e.g., DMAP vs. pyridine) improves acylation efficiency, as shown in tert-butyl carboxylate protections .
Properties
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-thiophen-3-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NOS/c13-12(14)8-11(12)2-4-15(5-3-11)10(16)9-1-6-17-7-9/h1,6-7H,2-5,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBSPCJXSKARLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CSC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.